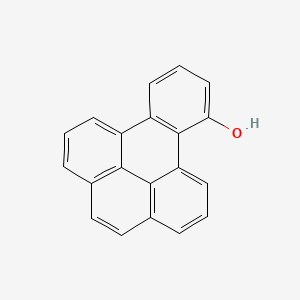
(E)-3,4-Di-tert-butyl-3-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4-Di-tert-butyl-3-hexene is an organic compound characterized by the presence of two tert-butyl groups attached to a hexene backbone The “E” designation indicates the trans configuration of the double bond, meaning the tert-butyl groups are on opposite sides of the double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Di-tert-butyl-3-hexene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl bromide and a suitable alkene precursor.
Grignard Reaction: A Grignard reagent is prepared by reacting tert-butyl bromide with magnesium in anhydrous ether. This reagent is then reacted with the alkene precursor to form the desired product.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3,4-Di-tert-butyl-3-hexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(E)-3,4-Di-tert-butyl-3-hexene has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (E)-3,4-Di-tert-butyl-3-hexene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
(E)-3,4-Di-tert-butyl-2-hexene: Similar structure but with a different position of the double bond.
(Z)-3,4-Di-tert-butyl-3-hexene: Cis isomer of the compound with different spatial arrangement.
3,4-Di-tert-butyl-1-hexene: Different position of the double bond.
Uniqueness: (E)-3,4-Di-tert-butyl-3-hexene is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Propriétés
Numéro CAS |
75245-21-5 |
|---|---|
Formule moléculaire |
C14H28 |
Poids moléculaire |
196.37 g/mol |
Nom IUPAC |
(E)-3,4-diethyl-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C14H28/c1-9-11(13(3,4)5)12(10-2)14(6,7)8/h9-10H2,1-8H3/b12-11+ |
Clé InChI |
MVTUXXAVOOUGFH-VAWYXSNFSA-N |
SMILES isomérique |
CC/C(=C(/CC)\C(C)(C)C)/C(C)(C)C |
SMILES canonique |
CCC(=C(CC)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


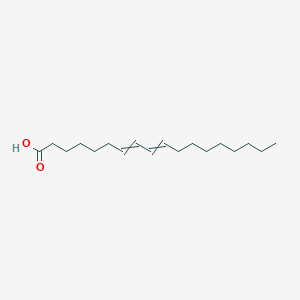

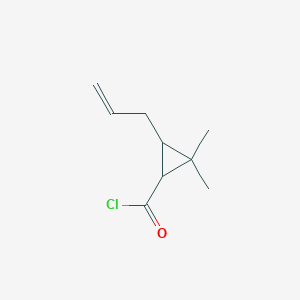
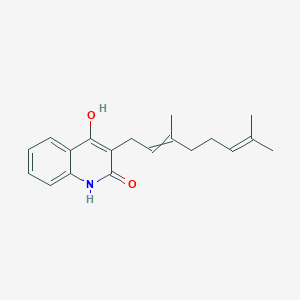
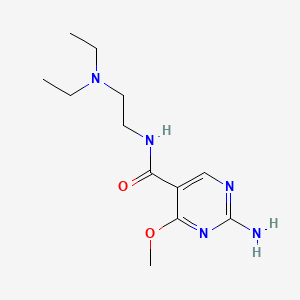
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

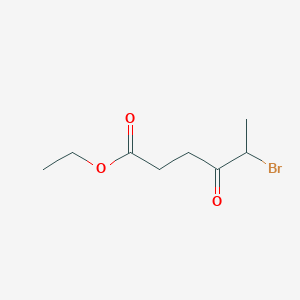
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
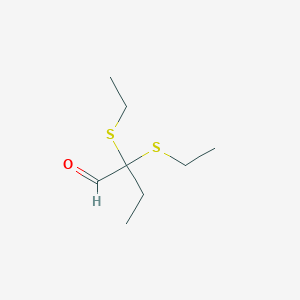
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)

